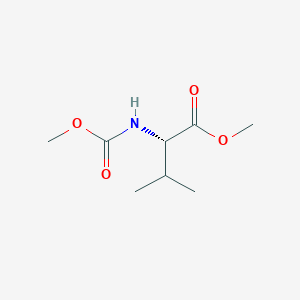
N-(2,2,2-trifluoroethyl)-L-Leucine Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,2-trifluoroethyl)-L-Leucine Ethyl Ester: is a fluorinated organic compound that has garnered interest due to its unique chemical properties. The presence of the trifluoroethyl group imparts distinct characteristics, making it valuable in various fields such as medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)-L-Leucine Ethyl Ester typically involves the reaction of L-Leucine Ethyl Ester with 2,2,2-trifluoroethylamine. The process can be summarized as follows:
Starting Materials: L-Leucine Ethyl Ester and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Procedure: The reactants are mixed in an appropriate solvent (e.g., dichloromethane) and stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
化学反应分析
Types of Reactions:
Substitution Reactions: The trifluoroethyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products:
Hydrolysis: Produces N-(2,2,2-trifluoroethyl)-L-Leucine.
Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.
科学研究应用
Chemistry:
Synthesis of Fluorinated Compounds: Used as a building block in the synthesis of other fluorinated organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Drug Development: The trifluoroethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Industry:
Material Science: Incorporated into polymers to improve their thermal and chemical stability.
Agriculture: Used in the synthesis of agrochemicals with improved efficacy and environmental stability.
作用机制
The mechanism of action of N-(2,2,2-trifluoroethyl)-L-Leucine Ethyl Ester is primarily influenced by the trifluoroethyl group. This group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms can also enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems.
相似化合物的比较
- N-(2,2,2-trifluoroethyl)-L-Alanine Ethyl Ester
- N-(2,2,2-trifluoroethyl)-L-Valine Ethyl Ester
- N-(2,2,2-trifluoroethyl)-L-Isoleucine Ethyl Ester
Comparison:
- Uniqueness: N-(2,2,2-trifluoroethyl)-L-Leucine Ethyl Ester is unique due to its specific side chain, which can influence its reactivity and interactions with biological targets.
- Chemical Properties: The trifluoroethyl group imparts similar properties across these compounds, such as increased lipophilicity and metabolic stability.
- Applications: While all these compounds can be used in drug development and material science, the specific side chain of this compound may offer distinct advantages in certain applications.
属性
分子式 |
C10H18F3NO2 |
|---|---|
分子量 |
241.25 g/mol |
IUPAC 名称 |
ethyl (2S)-4-methyl-2-(2,2,2-trifluoroethylamino)pentanoate |
InChI |
InChI=1S/C10H18F3NO2/c1-4-16-9(15)8(5-7(2)3)14-6-10(11,12)13/h7-8,14H,4-6H2,1-3H3/t8-/m0/s1 |
InChI 键 |
XUDJHSSJGMTCBT-QMMMGPOBSA-N |
手性 SMILES |
CCOC(=O)[C@H](CC(C)C)NCC(F)(F)F |
规范 SMILES |
CCOC(=O)C(CC(C)C)NCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12043825.png)


![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B12043853.png)


![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12043860.png)


